Fmoc-4-fluoro-N-methyl-L-phenylalanine
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Overview
Description
Fmoc-4-fluoro-N-methyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the para position of the phenyl ring, and a methyl group on the nitrogen atom. It is commonly used in peptide synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-fluoro-N-methyl-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 4-fluoro-N-methyl-L-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom in Fmoc-4-fluoro-N-methyl-L-phenylalanine can undergo nucleophilic substitution reactions, where the fluorine is replaced by other nucleophiles.
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution Reactions: Various nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.
Major Products:
Fmoc Deprotection: The major product is the deprotected amino acid, 4-fluoro-N-methyl-L-phenylalanine.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-4-fluoro-N-methyl-L-phenylalanine is widely used in solid-phase peptide synthesis as a building block for creating peptides with specific properties.
Biology:
Protein Engineering: This compound is used to introduce fluorinated amino acids into proteins, which can alter their properties and functions.
Medicine:
Industry:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-4-fluoro-N-methyl-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group is free to participate in peptide bond formation .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Fmoc-4-fluoro-L-phenylalanine: Similar to Fmoc-4-fluoro-N-methyl-L-phenylalanine but lacks the methyl group on the nitrogen atom.
Fmoc-4-methyl-L-phenylalanine: Contains a methyl group on the phenyl ring instead of a fluorine atom.
Fmoc-3-fluoro-L-phenylalanine: The fluorine atom is positioned at the meta position of the phenyl ring.
Uniqueness:
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASWRUZYXHQLCZ-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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